molecular formula C9H8BrNO3S B2695205 3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338753-38-1

3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No. B2695205
CAS RN: 338753-38-1
M. Wt: 290.13
InChI Key: AXZDYAYUUCGOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is an organic compound that is primarily used in laboratory experiments for a variety of purposes. It is a derivative of thiazolane and is composed of a bromophenyl group and a thiazolane ring. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, in biochemical and physiological studies, and in the development of new laboratory techniques.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research on bromophenyl-thiazole derivatives often focuses on innovative synthetic approaches and the exploration of their chemical properties. For instance, studies have described the synthesis of benzimidazoles and thienoimidazoles using bromophenyl isocyanide, showcasing the versatility of bromophenyl compounds in heterocyclic chemistry (A. Lygin & A. Meijere, 2009). Similarly, the development of quadruply annulated borepins through nucleophilic substitution reactions involving bromonapthalene derivatives highlights the utility of bromophenyl groups in constructing complex molecular architectures (Kai Schickedanz et al., 2017).

Biological Activities

The potential biological activities of bromophenyl-thiazole compounds are a significant area of research. For example, the antiproliferative and tumor inhibitory studies of 4-thiazolidinone derivatives, including compounds with a bromophenyl moiety, have demonstrated considerable cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy (K. S. Sharath Kumar et al., 2015). Additionally, antimicrobial studies of halogenated phenyl derivatives, including bromophenyl, have shown significant activity against pathogenic yeasts and molds, indicating their potential as antifungal agents (V. Buchta et al., 2004).

Material Science Applications

In material science, bromophenyl-thiazole derivatives have been explored for their photophysical properties and applications. For instance, studies on pyrenoimidazoles with bromophenyl groups have investigated their aggregation-induced emission (AIE) and mechanochromic properties, revealing potential applications in optoelectronic devices (Thaksen Jadhav et al., 2015).

properties

IUPAC Name

3-(4-bromophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZDYAYUUCGOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.